N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide
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Overview
Description
N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide is a complex organic compound that features a thiophene ring, a urea derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Urea Derivative: The reaction between o-tolyl isocyanate and 4-aminophenylacetic acid in an organic solvent like dichloromethane, under reflux conditions, forms the urea derivative.
Thiophene Attachment: The thiophene-2-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of thiophene-2-carbaldehyde with a suitable nucleophile, such as a Grignard reagent, followed by reduction to form the thiophene-2-ylmethyl group.
Final Coupling: The final step involves coupling the thiophene-2-ylmethyl group with the urea derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Nitric acid, sulfuric acid, bromine, acetic acid, elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-ylmethyl)-2-(4-(3-(p-tolyl)ureido)phenyl)acetamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N-(furan-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(thiophen-2-ylmethyl)-2-(4-(3-(m-tolyl)ureido)phenyl)acetamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Uniqueness
N-(thiophen-2-ylmethyl)-2-(4-(3-(o-tolyl)ureido)phenyl)acetamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the thiophene ring, in particular, may confer unique electronic properties that are not present in similar compounds with different heterocycles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-5-2-3-7-19(15)24-21(26)23-17-10-8-16(9-11-17)13-20(25)22-14-18-6-4-12-27-18/h2-12H,13-14H2,1H3,(H,22,25)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPTWNWPWZKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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